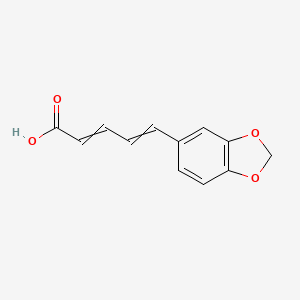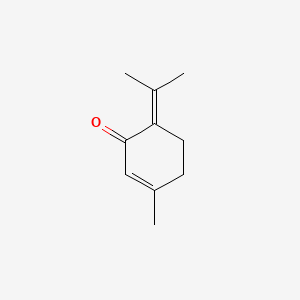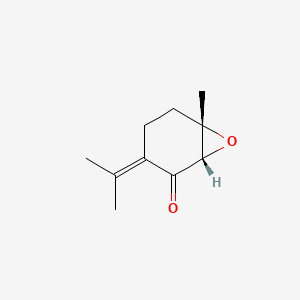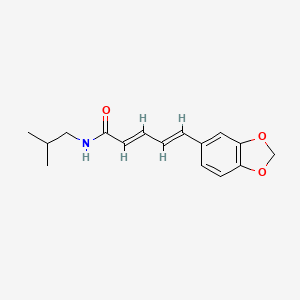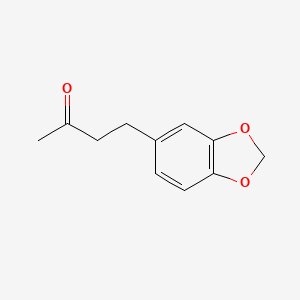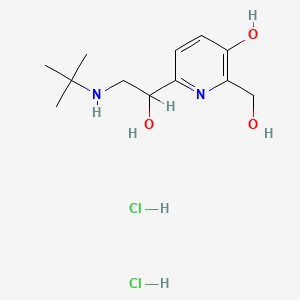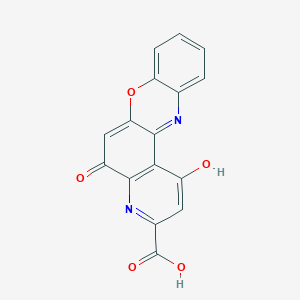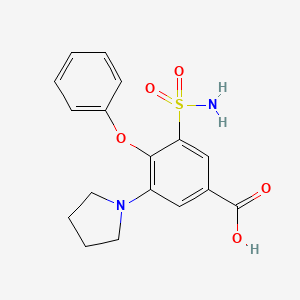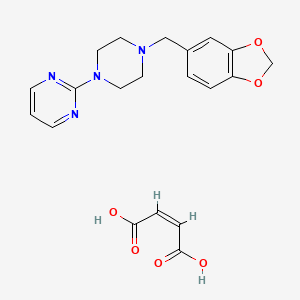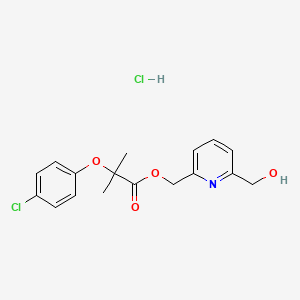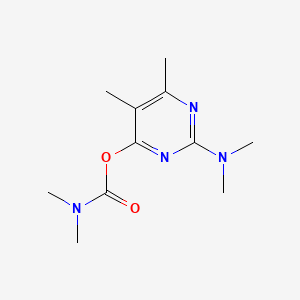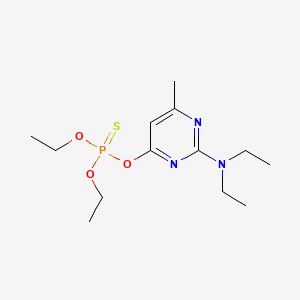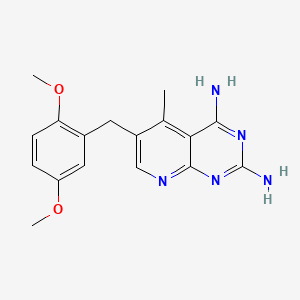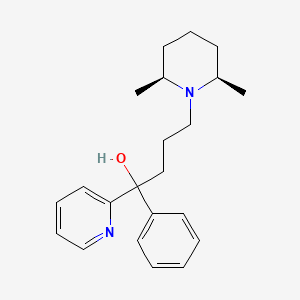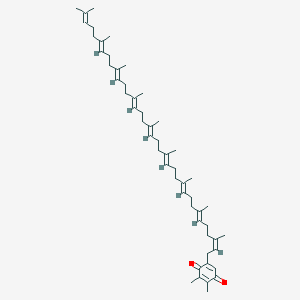
Plastoquinone
描述
Plastoquinone (PQ) is a terpenoid-quinone molecule involved in the electron transport chain in the light-dependent reactions of photosynthesis . The most common form of plastoquinone, known as PQ-A or PQ-9, is a 2,3-dimethyl-1,4-benzoquinone molecule with a side chain of nine isoprenyl units .
Synthesis Analysis
Plastoquinone synthesis is a complex process. A marine representative of the Gammaproteobacteria produces 3,3’,5,5-tetrabromo-2,2-biphenyldiol (4-BP), which inhibits diverse phytoplankton by inhibiting plastoquinone synthesis . The gene cluster responsible for 4-BP synthesis contains genes encoding chorismate lyase, flavin-dependent halogenase, and cytochrome P450 .Molecular Structure Analysis
The molecular structure of plastoquinone involves a distinct dynamic behavior in the presence of plastoquinol, which causes disruption of the interactions seen in the PSII–plastoquinone complex and leads to the “squeezing out” of plastoquinol from the binding pocket .Chemical Reactions Analysis
In the photosystem II (PSII) of oxygenic photosynthetic organisms, the reaction center (RC) core mediates the light-induced electron transfer leading to water splitting and production of reduced plastoquinone molecules . The reduction of plastoquinone to plastoquinol lowers PSII affinity for the latter and leads to its release .Physical And Chemical Properties Analysis
Plastoquinone is a highly hydrophobic molecule that is soluble in organic solvents and insoluble in aqueous solution . It has a chemical formula of C53H80O2 and a molar mass of 749.221 g·mol−1 .科学研究应用
Application in Microbiology
- Field : Microbiology
- Summary : Plastoquinone lipids play a significant role in the physiological function of a euryhaline cyanobacterium, Synechococcus sp. PCC 7002 . These lipids are synthesized via a bifunctional gene and contribute to NaCl-stress acclimatizing cell growth .
- Methods : The study involved the analysis of a disruptant to the homolog of slr2103 in Synechococcus . It was found that the slr2103 homolog in Synechococcus contributes bifunctionally to the synthesis of plastoquinone-B and acyl plastoquinol .
- Results : The study suggests strain- or ecoregion-dependent development of the physiological roles of plastoquinone lipids in cyanobacteria .
Application in Cancer Treatment
- Field : Oncology
- Summary : Analogs of plant product Plastoquinone have been found to be effective in colorectal cancer treatment .
- Methods : The study involved in vitro and in silico analysis of Plastoquinone analogs . The apoptotic effects of PQ2 on the HCT-116 cell line, DNA binding capacity, and several crucial pharmacokinetic properties were investigated .
- Results : The study found that PQ2 has superior anticancer potency on the HCT-116 colorectal cancer cell line .
Application in Antioxidant Properties
- Field : Biochemistry
- Summary : Plastoquinone has been studied for its antioxidant properties .
- Methods : The study involved the analysis of the antioxidant properties of Plastoquinone .
- Results : The results of the study are not available in the search results .
Application in Photosynthesis Enhancement
- Field : Plant Science
- Summary : Nitrogen-doped carbon dots (N-CDs) have been found to enhance photosynthetic efficiency by 24.29% in apple trees . This enhancement results in improved fruit quality, with soluble sugar content increasing by 11.43% .
- Methods : The study involved the use of N-CDs as electron donors in a plastoquinone-9 (PQ-9)-involved complement of the photosynthesis electron transfer chain (PETC) .
- Results : The study revealed that the electron transfer pathway participated in the N-CDs-induced photosynthetic efficiency enhancement .
Application in Biosynthesis
- Field : Plant Science
- Summary : Plastoquinone and ubiquinone play a crucial role in plant biosynthesis .
- Methods : The study involved the use of RNAi technology to silence AtSPS3 .
- Results : The silencing of AtSPS3 led to a 75–80% reduction of the UQ pool size .
Application in Antioxidant Properties
- Field : Biochemistry
- Summary : Plastoquinone has been studied for its antioxidant properties .
- Methods : The study involved the analysis of the antioxidant properties of Plastoquinone .
- Results : The results of the study are not available in the search results .
Application in Antioxidant Protection
- Field : Biophysics
- Summary : Plastoquinone and its derivatives have been studied for their antioxidant properties and their potential use in maintaining the health of both animals and plants . An increase in the production of reactive oxygen species (ROS) in cells can lead to a number of diseases, including various types of cancer and Alzheimer’s disease .
- Methods : The study involved the analysis of the antioxidant properties of Plastoquinone and its derivatives .
- Results : The results suggest that Plastoquinone and its derivatives can act as membrane antioxidants and regulators of the level of reactive oxygen species in tissues .
Application in Vitamin K Activity
- Field : Photosynthesis Research
- Summary : Plastoquinone was discovered during a search for compounds with Vitamin K activity in alfalfa .
- Methods : The study involved the analysis of the chromatographic properties of Plastoquinone .
- Results : The results suggested that Plastoquinone had chromatographic properties of Vitamin K .
Application in Photosystem II (PSII)
- Field : Plant Science
- Summary : Plastoquinone and its analogs can function as photosystem II (PSII) electron acceptors in thylakoid membranes .
- Methods : The study involved the analysis of the role of Plastoquinone and its analogs in photosystem II (PSII) .
- Results : The results suggest that Plastoquinone and its analogs play a significant role in photosystem II (PSII) .
安全和危害
未来方向
The design of novel medicinal compounds based on plastoquinone is a relevant and promising direction of modern science . The results of the application of ubiquinone and plastoquinone derivatives as membrane antioxidants and regulators of the level of reactive oxygen species in tissues are promising .
属性
IUPAC Name |
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUYMLZIRPABFK-IQSNHBBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893791 | |
| Record name | Plastoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Plastoquinone | |
CAS RN |
4299-57-4 | |
| Record name | Plastoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plastoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plastoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLASTOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAC30J69CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



